molecular formula C19H20ClN3O2 B15037556 N'-[(E)-(3-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B15037556
M. Wt: 357.8 g/mol
InChI Key: PMILORWRCIEORN-FYJGNVAPSA-N
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Description

N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological activities, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular properties

Preparation Methods

The synthesis of N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the reaction of 3-chlorobenzaldehyde with 4-[(morpholin-4-yl)methyl]benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Chemical Reactions Analysis

N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer applications, it may interfere with the replication of cancer cells by targeting specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can be compared with other benzohydrazide derivatives, such as:

  • N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE
  • N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE
  • N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE

These compounds share similar structural features but may exhibit different biological activities and chemical reactivity due to variations in their substituents.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C19H20ClN3O2/c20-18-3-1-2-16(12-18)13-21-22-19(24)17-6-4-15(5-7-17)14-23-8-10-25-11-9-23/h1-7,12-13H,8-11,14H2,(H,22,24)/b21-13+

InChI Key

PMILORWRCIEORN-FYJGNVAPSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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